molecular formula C14H18ClNO B5914727 N-(2-chlorobenzyl)-2-cyclopentylacetamide

N-(2-chlorobenzyl)-2-cyclopentylacetamide

Cat. No.: B5914727
M. Wt: 251.75 g/mol
InChI Key: ASPWPAWWVPLQPO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-cyclopentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-chlorobenzyl group attached to a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-cyclopentylacetamide typically involves the reaction of 2-chlorobenzylamine with cyclopentylacetic acid or its derivatives. One common method is the amidation reaction, where 2-chlorobenzylamine is reacted with cyclopentylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . By inhibiting this enzyme, the compound can disrupt the biosynthesis of essential isoprenoids, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-2-cyclopentylacetamide is unique due to its specific combination of the 2-chlorobenzyl and cyclopentylacetamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit DXS and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-13-8-4-3-7-12(13)10-16-14(17)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPWPAWWVPLQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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